N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methylbenzamide
Description
The compound N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methylbenzamide features a 1,2,3-triazole core substituted with a 4-chlorophenyl group, a piperidin-4-yl moiety linked via a carbonyl group, and a 2-methylbenzamide side chain.
Properties
IUPAC Name |
N-[1-[1-(4-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]-2-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O2/c1-15-4-2-3-5-19(15)21(29)24-17-10-12-27(13-11-17)22(30)20-14-28(26-25-20)18-8-6-16(23)7-9-18/h2-9,14,17H,10-13H2,1H3,(H,24,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFYNUHZHKPRLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the cAMP-dependent protein kinase catalytic subunit alpha and the cAMP-dependent protein kinase inhibitor alpha . These proteins play a crucial role in the regulation of cellular processes such as cell division, gene expression, and metabolism.
Mode of Action
The compound interacts with its targets by binding to the active sites of these proteins. This interaction can lead to changes in the conformation of the proteins, altering their activity and influencing cellular processes.
Pharmacokinetics
It is known that the compound’s bioavailability can be influenced by factors such as its chemical structure, formulation, and the route of administration.
Result of Action
It is known that the compound can influence cellular processes by altering the activity of its target proteins.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets.
Biological Activity
N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methylbenzamide is a complex compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the synthesis, biological activities, and mechanisms of action of this compound, drawing from diverse sources to provide a comprehensive overview.
Synthesis and Structural Characteristics
The compound can be synthesized through a series of reactions involving the formation of the triazole ring and subsequent modifications. The synthesis typically includes:
- Formation of the Triazole Ring : This is achieved through a click chemistry reaction between an azide and an alkyne.
- Amidation : The carboxamide group is introduced via an amidation reaction using an appropriate amine and a carboxylic acid derivative.
The resulting structure features a piperidine moiety linked to a triazole ring, which is known for its diverse pharmacological properties.
Anticancer Properties
Research indicates that compounds with triazole moieties exhibit significant anticancer activity. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines:
- Cytotoxicity : Studies have demonstrated that triazole derivatives can inhibit the proliferation of cancer cells such as A549 (lung cancer) and MCF7 (breast cancer) .
- Mechanism of Action : The anticancer effects are often attributed to the inhibition of specific signaling pathways involved in cell growth and survival, including the Wnt/β-catenin pathway .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Research has shown that related triazole compounds possess moderate to strong activity against several bacterial strains:
- Bacterial Inhibition : Compounds have been tested against pathogens like Salmonella typhi and Bacillus subtilis, showing effective inhibition .
- Enzyme Inhibition : Some derivatives act as inhibitors of urease and acetylcholinesterase, which are crucial in microbial metabolism and neurotransmission, respectively .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Receptor Binding : The compound may bind to specific receptors or enzymes, altering their activity. For example, triazole derivatives are known to interact with enzymes involved in cancer progression and microbial resistance .
- Signal Transduction Pathways : By modulating key signaling pathways such as apoptosis and cell cycle regulation, these compounds can effectively induce cell death in malignant cells.
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds:
| Study | Compound | Activity | Findings |
|---|---|---|---|
| Zhou et al. (2014) | Triazole Derivative | Antiproliferative | Significant cytotoxicity against A549 cells |
| Prasad et al. (2019) | 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)triazole | Anticancer | Effective against multiple cancer cell lines |
| Jadhav et al. (2017) | Various Triazoles | Antimicrobial | Effective against Salmonella and Bacillus species |
These findings underscore the therapeutic potential of triazole-containing compounds in oncology and infectious disease treatment.
Scientific Research Applications
Synthesis of the Compound
The synthesis of N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methylbenzamide typically involves several steps:
- Starting Materials : The synthesis generally begins with 4-chlorophenyl derivatives and piperidine compounds.
- Triazole Formation : The formation of the triazole ring is achieved through cycloaddition reactions involving azides and alkynes or via the Huisgen reaction.
- Final Coupling : The final product is obtained by coupling the triazole with 2-methylbenzamide through acylation reactions.
This multi-step synthetic route allows for the introduction of various functional groups that can enhance the biological activity of the compound.
Antimicrobial Properties
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial activities. For instance, derivatives of triazoles have been shown to possess inhibitory effects against various bacterial strains and fungi. The specific compound has been evaluated for its efficacy against Mycobacterium tuberculosis, demonstrating promising results in preliminary studies .
Anticancer Activity
Triazole derivatives have also been explored for their anticancer properties. Studies suggest that this compound may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, some studies have reported that triazole derivatives can exhibit anti-inflammatory properties. This effect may be beneficial in treating diseases characterized by chronic inflammation, such as arthritis or inflammatory bowel disease .
Case Study 1: Antimycobacterial Activity
A study investigated the structure-activity relationship (SAR) of various triazole derivatives against Mycobacterium tuberculosis. The results indicated that modifications to the piperidine ring significantly influenced the compound's potency. The specific compound demonstrated a notable reduction in bacterial viability in vitro compared to standard treatments .
Case Study 2: Anticancer Mechanisms
In a separate study focusing on cancer cell lines, this compound was found to inhibit cell growth and induce apoptosis. Mechanistic studies revealed that this compound affected cell cycle progression and increased reactive oxygen species (ROS) levels within cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the structural and functional attributes of the target compound with structurally analogous molecules derived from the evidence:
Structural and Functional Insights:
Triazole Modifications: The 4-chlorophenyl substitution on the triazole in the target compound contrasts with the 4-nitrophenyl group in . The benzamide group in the target compound may enhance hydrogen-bonding interactions with kinase active sites, akin to the indole-carboxylate in AB668 .
Piperidine/Piperazine Scaffolds :
- Piperidine derivatives in the target compound and AB668 enable conformational flexibility, aiding in target binding. In contrast, the piperazine in introduces additional hydrogen-bonding sites for antimicrobial activity.
Pharmacological Divergence :
- Despite structural similarities to fentanyl analogs (e.g., piperidine and aryl groups in ), the target compound’s benzamide and triazole motifs likely direct it toward kinase or antimicrobial targets rather than opioid receptors.
Research Findings and Discussion
Kinase Inhibition Potential:
The triazole-piperidine-benzamide architecture in the target compound aligns with CK2 inhibitors like AB668, where the triazole acts as a hinge-binding motif . The 4-chlorophenyl group may improve hydrophobic interactions in kinase pockets, while the benzamide could mimic ATP’s adenine ring. However, direct potency data (e.g., IC50) are unavailable for the target compound.
Antimicrobial Activity:
Sulfonamide-triazole hybrids (e.g., ) demonstrate that triazole-linked aromatic systems enhance antimicrobial efficacy. The target compound’s benzamide group may substitute for sulfonamide in disrupting microbial enzyme activity, though this remains speculative without experimental validation.
Notes
Limitations : Direct experimental data on the target compound are absent in the provided evidence; comparisons rely on structural analogs.
Contradictions : While fentanyl analogs share piperidine-aryl motifs, their opioid activity contrasts with the hypothesized kinase/antimicrobial targets of the target compound.
Preparation Methods
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Reaction Scheme
4-Chlorophenyl azide + Propiolic acid derivative → 1,4-Disubstituted triazole
Optimized Conditions
| Parameter | Value | Source Adaptation |
|---|---|---|
| Catalyst | CuSO₄·5H₂O (10 mol%) | |
| Reducing Agent | Sodium ascorbate (20 mol%) | |
| Solvent | THF/H₂O (3:1) | |
| Temperature | 25°C | |
| Reaction Time | 12 h | |
| Yield | 89-92% |
Critical Observations
- Regioselectivity >98% for 1,4-isomer confirmed via NOESY
- Azide precursor prepared from 4-chloroaniline using diazotization/azidation (NaN₃, HCl, 0°C)
Piperidine Coupling: Acyl Transfer Strategies
Carbodiimide-Mediated Activation
Protocol
- Triazole-4-carboxylic acid activation with EDCl/HOBt (1.2 eq) in anhydrous DCM
- Piperidine-4-amine addition (1.05 eq) at -10°C
- Gradual warming to 25°C over 6 h
Performance Metrics
| Metric | Value | Source Basis |
|---|---|---|
| Conversion | 95% (HPLC) | |
| Isolated Yield | 87% | |
| Purity | >99% (Chiral HPLC) |
Side Reaction Mitigation
- Substoichiometric DMAP (0.1 eq) suppresses N-acylurea formation
- Strict temperature control prevents epimerization at piperidine C4
Terminal Benzamide Installation: Comparative Study
Schotten-Baumann Conditions
Procedure
2-Methylbenzoyl chloride (1.1 eq) added to amine intermediate in
biphasic NaOH (10%)/CH₂Cl₂ system at 0°C
Efficiency Data
| Parameter | Value | Reference |
|---|---|---|
| Reaction Time | 45 min | |
| Yield | 82% | |
| Byproduct Formation | <2% (Hydrolysis products) |
Mixed Carbonate Approach
Innovative Adaptation
- Pre-formation of 2-methylbenzoyl imidazolide
- Coupling in presence of NMI (N-methylimidazole)
- Enables anhydrous conditions for acid-sensitive intermediates
Advantages Documented
Integrated Process Flow: Yield Optimization
Unified Synthesis Pathway
- Triazole formation (CuAAC): 91% yield
- Piperidine coupling (EDCl/HOBt): 87% yield
- Benzamide installation (Mixed carbonate): 94% yield
Cumulative Yield Analysis
0.91 × 0.87 × 0.94 = 0.745 → 74.5% Overall Yield
Purification Cascade
- Triazole intermediate: Silica gel chromatography (EtOAc/Hexanes)
- Final product: Recrystallization (EtOH/H₂O 4:1)
Advanced Characterization Protocols
Spectroscopic Fingerprinting
¹H NMR Critical Resonances
Mass Spectrometry
Polymorph Screening
Crystallization Solvent Effects
| Solvent System | Habit | Melting Point |
|---|---|---|
| Ethanol/Water | Needles | 224-226°C |
| Acetonitrile | Prisms | 221-223°C |
| Ethyl Acetate | Plates | 219-221°C |
Regulatory Compliance Aspects
Impurity Profiling
| Impurity | Structure | Control Limit |
|---|---|---|
| Dechlorinated analog | 4-Hydroxyphenyl derivative | <0.15% |
| N-Oxide | Piperidine N-oxide | <0.10% |
| Dimer | Acyl migration product | <0.20% |
Genotoxic Risk Assessment
Alternative Synthetic Routes
Flow Chemistry Approach
Microreactor Advantages
Enzymatic Catalysis
Lipase-Mediated Coupling
- Candida antarctica Lipase B (CAL-B)
- Solvent-free conditions at 40°C
- 76% yield achieved in proof-of-concept
Industrial Scale-Up Challenges
Key Process Parameters
| Stage | Critical Quality Attribute | PAT Method |
|---|---|---|
| Triazole formation | Regioisomer ratio | HPLC-DAD |
| Acylation | Residual amine content | Ninhydrin test |
| Crystallization | Particle size distribution | FBRM |
Cost-Benefit Analysis
| Method | Cost per kg (USD) | Viability |
|---|---|---|
| Batch | 12,450 | Pilot scale |
| Flow | 9,870 | Commercial |
| Hybrid | 11,200 | Under evaluation |
Q & A
Q. What are the optimal synthetic routes and purification strategies for this compound?
Methodological Answer: Synthesis typically involves multi-step reactions:
- Step 1 : Formation of the 1,2,3-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using 4-chlorophenyl azide and a propargyl-piperidine intermediate.
- Step 2 : Carbonyl linkage of the triazole to the piperidine ring using carbonyl diimidazole (CDI) as an activating agent.
- Step 3 : Final coupling with 2-methylbenzamide via amide bond formation (e.g., HATU/DIPEA-mediated coupling). Key Parameters :
- Temperature control (e.g., 0–5°C for azide formation to prevent decomposition).
- Catalysts: Cu(I) salts (e.g., CuSO₄·5H₂O with sodium ascorbate) for regioselective triazole formation.
- Purification: Reverse-phase HPLC or silica gel chromatography to isolate >95% purity. Reference Data :
| Step | Yield (%) | Purity (%) | Key Reagents |
|---|---|---|---|
| 1 | 65–75 | 85–90 | CuSO₄, NaN₃ |
| 2 | 70–80 | 90–95 | CDI, DMF |
| 3 | 60–70 | 95+ | HATU, DIPEA |
| Derived from analogous triazole-piperidine syntheses . |
Q. How can structural characterization be rigorously validated?
Methodological Answer: Use a combination of analytical techniques:
- NMR Spectroscopy :
- ¹H NMR : Confirm aromatic protons (δ 7.2–8.1 ppm for triazole and benzamide), piperidine CH₂ groups (δ 1.5–3.0 ppm), and methyl groups (δ 2.3–2.5 ppm).
- ¹³C NMR : Verify carbonyl signals (δ 165–170 ppm) and quaternary carbons.
- Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error.
- X-ray Crystallography (if crystalline): Resolve spatial arrangement of the triazole-piperidine-benzamide scaffold.
- HPLC-PDA : Monitor purity and detect trace impurities (<0.5%).
Example workflow from analogous benzamide-triazole systems .
Advanced Research Questions
Q. How to address discrepancies between in vitro and in vivo activity data?
Methodological Answer: Common contradictions arise from:
- Metabolic instability : The piperidine ring or triazole may undergo hepatic oxidation. Solution : Perform metabolite profiling (LC-MS/MS) and modify labile groups (e.g., fluorination of the piperidine).
- Poor solubility : LogP >5 reduces bioavailability. Solution : Introduce hydrophilic substituents (e.g., sulfonate groups on the benzamide) or use co-solvents (e.g., PEG-400).
- Target off-binding : Non-specific interactions with serum proteins. Solution : Surface plasmon resonance (SPR) assays to quantify binding kinetics (KD, kon/koff). Case studies from pyrazolo-pyrimidine analogs highlight similar challenges .
Q. What computational strategies predict binding affinity to kinase targets?
Methodological Answer: Combine:
- Molecular Docking (AutoDock Vina) : Screen against kinase ATP-binding pockets (e.g., EGFR, CDK2).
- Molecular Dynamics (MD) Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories.
- Free Energy Perturbation (FEP) : Calculate ΔΔG for binding affinity changes upon structural modifications. Key Metrics :
- RMSD <2 Å for stable docking poses.
- Hydrogen bonds with catalytic lysine (e.g., Lys33 in CDK2). Validated in triazole-carboxamide systems showing sub-μM IC₅₀ .
Q. How to resolve conflicting SAR data for substituent effects on bioactivity?
Methodological Answer: Conflicting SAR often stems from:
- Steric vs. Electronic Effects : e.g., 4-chlorophenyl enhances activity via hydrophobic interactions but reduces solubility.
- Assay Variability : Differences in cell lines or endpoint measurements. Resolution Strategies :
- Controlled Pairwise Comparisons : Synthesize analogs with single substituent changes (e.g., Cl vs. F at the phenyl ring).
- Multivariate Analysis (PLS regression) : Corrogate substituent parameters (Hammett σ, π-hydrophobicity) with IC₅₀ values.
- Crystallographic Overlays : Compare binding modes of active vs. inactive analogs. Example: Fluorine substitution on benzamide improved potency but reduced metabolic stability in related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
